(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol
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Overview
Description
(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a bromine atom at the 5-position of the indole ring and a methanol group attached to the nitrogen atom. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2,3-dihydro-1H-indol-1-yl)methanol typically involves the bromination of indole followed by the introduction of the methanol group. One common method is the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-bromoindole can then be reacted with formaldehyde and a reducing agent to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) are common.
Major Products Formed
Oxidation: 5-bromo-2,3-dihydro-1H-indole-1-carboxylic acid.
Reduction: 2,3-dihydro-1H-indol-1-ylmethanol.
Substitution: 5-azido-2,3-dihydro-1H-indol-1-ylmethanol.
Scientific Research Applications
(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-bromo-2,3-dihydro-1H-indol-1-yl)methanol involves its interaction with various molecular targets. The bromine atom and methanol group contribute to its binding affinity with specific receptors and enzymes. This compound can modulate biological pathways, leading to its observed biological activities. For example, it may inhibit viral replication by binding to viral enzymes or induce apoptosis in cancer cells by interacting with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: Lacks the methanol group but shares the bromine substitution.
2,3-dihydro-1H-indol-1-ylmethanol: Lacks the bromine atom but has the methanol group.
5-chloro-2,3-dihydro-1H-indol-1-ylmethanol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol is unique due to the presence of both the bromine atom and the methanol group. This combination enhances its reactivity and potential biological activities compared to similar compounds. The bromine atom increases its electrophilicity, making it more reactive in substitution reactions, while the methanol group provides additional sites for chemical modifications .
Properties
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-1-2-9-7(5-8)3-4-11(9)6-12/h1-2,5,12H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFZTBDXHCPNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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